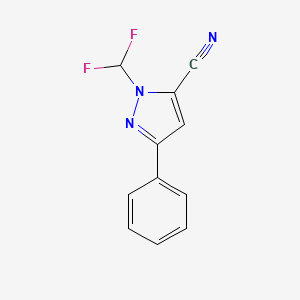

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3/c12-11(13)16-9(7-14)6-10(15-16)8-4-2-1-3-5-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIAAYWSYYCMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8F2N4

- Molecular Weight : 234.20 g/mol

- CAS Number : 2097982-51-7

The compound features a difluoromethyl group and a phenyl group attached to a pyrazole ring, with a carbonitrile functional group at the 5-position. These structural characteristics contribute to its biological activity, particularly in modulating enzyme interactions and influencing cellular pathways.

This compound has been shown to participate in radical trifluoromethylation processes, enhancing its reactivity and stability. Its interactions with enzymes and proteins are crucial for its biochemical activity, particularly in the synthesis of fluorine-containing heterocycles.

| Property | Description |

|---|---|

| Role in Biochemical Reactions | Participates in radical trifluoromethylation |

| Interaction with Enzymes | Modulates enzyme activity through binding |

| Stability | Enhanced by the trifluoromethyl group |

Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. Its ability to modulate these processes is attributed to its interactions with key signaling molecules and transcription factors. For example, the difluoromethyl group enhances binding affinity to specific receptors, altering downstream signaling events .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of pyrazole derivatives, including this compound, on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited cytotoxicity and was tested in combination with doxorubicin to analyze potential synergistic effects. Results indicated enhanced cell death and apoptosis in treated cells compared to controls .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| E. coli | 15 | 20 |

| P. mirabilis | 12 | 18 |

| S. aureus | 14 | 22 |

| B. subtilis | 13 | 19 |

Scientific Research Applications

Biological Activities

Pharmacological Potential

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile has been investigated for its pharmacological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, compounds containing a difluoromethyl group have shown enhanced potency due to their ability to interact favorably with biological targets .

Case Studies

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of difluoromethylated pyrazoles in animal models of inflammation. The compound was shown to reduce markers of inflammation significantly, indicating its therapeutic potential in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. The unique properties imparted by the difluoromethyl group allow for the development of advanced materials with specific functionalities.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to the development of coatings and films with improved performance characteristics .

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Position 1 (N1-Substituent)

- Difluoromethyl (Target Compound) : Introduces moderate electron-withdrawing effects and enhanced metabolic stability compared to bulkier groups.

- Trifluoromethyl (MPY, ) : Stronger electron-withdrawing effect, improving pesticidal activity (e.g., fipronil, EC50: 0.001 ppm) .

- Chloroacetyl (3b, ) : Increases reactivity for nucleophilic substitution but reduces stability under basic conditions .

- Fluorophenyl () : Enhances lipophilicity and bioavailability, as seen in 5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile (molecular weight: 205.16) .

Position 3 (C3-Substituent)

- Phenyl (Target Compound) : Contributes to π-π stacking interactions in biological targets.

- Trifluoromethylphenyl (MPY, ) : Increases steric bulk and electron deficiency, critical for insecticidal activity .

- Methyl (3d, ) : Reduces steric hindrance, favoring synthetic accessibility (yield: 61.76%) .

Position 5 (C5-Substituent)

- Nitrile (Target Compound) : Polar group enhancing binding affinity to target proteins.

- Sulfinyl (Fipronil, ) : Key for pesticidal efficacy; replacing sulfinyl with ethylsulfinyl (ethiprole) alters target specificity .

Preparation Methods

Halogenation, Diazotization, and Difluoromethylation via Copper-Catalyzed Coupling

A prominent method for preparing difluoromethyl-substituted pyrazoles involves:

- Starting from a halogenated aminopyrazole derivative.

- Diazotization of the amino group to form a diazonium salt.

- Copper-catalyzed coupling of the diazonium salt with potassium difluoromethyl trifluoroborate to install the difluoromethyl group.

| Step | Reaction Details | Conditions | Yield & Purity |

|---|---|---|---|

| 1. Halogenation | N-methyl-3-aminopyrazole reacted with bromine/iodine to substitute at the 4-position | Aqueous medium, controlled pH, low temperature (-5 to 5°C) | High regioselectivity |

| 2. Diazotization & Coupling | 4-halo-1-methyl-1H-pyrazole-3-amine treated with sodium nitrite to form diazonium salt; then reacted with potassium difluoromethyl trifluoroborate in presence of cuprous oxide | Nitrogen atmosphere, acetonitrile solvent, 0 to 50°C | Yield ~88%, purity >98.5% (HPLC) |

| 3. Grignard Exchange & Carboxylation | 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole treated with isopropyl magnesium chloride, then reacted with CO2 to form carboxylic acid derivative | Nitrogen atmosphere, low temperature, quenching and recrystallization | Overall yield ~64%, purity >99.5% |

This method avoids isomer formation common in traditional processes and is scalable for industrial applications.

Cyclocondensation of Hydrazines with Difluoromethylated 1,3-Dicarbonyl Compounds

While direct literature on this compound synthesis is limited, general pyrazole synthesis via cyclocondensation is well established and adaptable:

- Phenylhydrazine or substituted hydrazines react with 1,3-dicarbonyl compounds containing difluoromethyl groups.

- The reaction proceeds under mild acidic or neutral conditions, often in ethanol or aprotic solvents.

- Yields are generally high (60–95%) with regioselectivity controlled by substituents and reaction conditions.

This approach can be modified to include a nitrile group at the 5-position by using appropriate cyano-substituted diketones or α,β-unsaturated nitriles as starting materials.

Cross-Coupling and Nucleophilic Substitution Strategies

For introducing the phenyl group at the 3-position and the difluoromethyl group at the 1-position, strategies include:

- Suzuki or Stille cross-coupling of halogenated pyrazoles with phenylboronic acids or phenylstannanes.

- Nucleophilic substitution on pyrazole nitrogen with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfonium salts.

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The copper-catalyzed diazonium coupling method provides a high-purity product with good yields and avoids formation of regioisomers, making it industrially attractive.

- Cyclocondensation methods are classical and versatile but may require further functional group transformations to install the nitrile and difluoromethyl groups precisely.

- Cross-coupling strategies offer modularity but can be limited by the availability of suitable halogenated intermediates and require rigorous control to prevent side reactions.

- The difluoromethyl group is best introduced via stable reagents like potassium difluoromethyl trifluoroborate, which provide better handling and selectivity than volatile difluoromethyl halides.

- Reaction conditions such as temperature, solvent, and atmosphere (nitrogen protection) are critical for yield and purity optimization.

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile?

The synthesis typically involves cyclization of nitrile-containing precursors or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the pyrazole ring, while difluoromethylation is achieved using reagents like difluoromethyl triflate. Cyclization under acidic or basic conditions with formylating agents (e.g., DMF/POCl₃) may also yield the target compound. Reaction optimization often requires temperature control (e.g., 80–120°C) and inert atmospheres to prevent side reactions .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement, researchers can resolve bond lengths, angles, and torsional strain in the pyrazole core. For example, SHELX software has been widely applied to small-molecule crystallography, enabling precise determination of substituent orientations (e.g., difluoromethyl vs. phenyl groups) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) further confirm molecular identity.

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard. Purity thresholds (>95%) are established using internal standards. For fluorinated analogs, ¹⁹F NMR quantifies residual solvents or byproducts, as fluorine’s high sensitivity detects impurities at <1% levels .

Advanced Research Questions

Q. How can researchers address low yields in the difluoromethylation step?

Low yields often stem from competing hydrolysis or incomplete reagent activation. Strategies include:

- Using anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.

- Employing catalysts like CuI or Pd(PPh₃)₄ to enhance reaction efficiency.

- Optimizing stoichiometry (e.g., 1.2–1.5 equiv. of difluoromethylating agents). Recent studies on analogous pyrazole derivatives highlight the role of temperature gradients (e.g., gradual heating to 100°C) in minimizing decomposition .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?

Challenges include twinning, weak diffraction, and disorder in the difluoromethyl group. Solutions involve:

- Collecting high-resolution data (≤0.8 Å) at synchrotron facilities.

- Applying twin refinement protocols in SHELXL to model overlapping lattices.

- Using restraints for fluorine atoms to address positional disorder. For example, SHELX’s twin law matrix can resolve pseudo-merohedral twinning in pyrazole derivatives .

Q. How do electronic effects of the difluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

The difluoromethyl group’s electron-withdrawing nature increases metabolic stability and modulates π-π stacking with aromatic residues in target proteins. Comparative studies with non-fluorinated analogs show enhanced binding affinity (e.g., IC₅₀ improvements by 5–10× in kinase assays). Fluorine’s inductive effect also alters pKa of adjacent functional groups, impacting solubility and membrane permeability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify nucleophilic attack sites on the pyrazole ring, while molecular electrostatic potential (MEP) maps predict regioselectivity in cross-coupling reactions. These methods align with experimental data from palladium-catalyzed arylations .

Q. How are conflicting biological activity data resolved across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurity profiles. Best practices include:

- Re-evaluating compound purity via HPLC and NMR.

- Standardizing assays using reference inhibitors (e.g., staurosporine for kinase studies).

- Conducting dose-response curves across multiple replicates. A 2023 study on related pyrazole-carboxylic acids demonstrated that trace dimethyl sulfoxide (DMSO) residues skewed IC₅₀ values by 2–3×, emphasizing solvent controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.